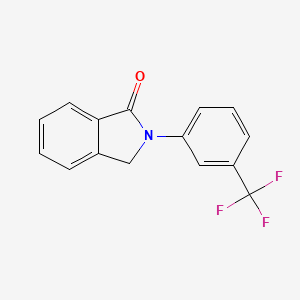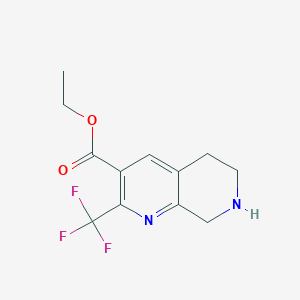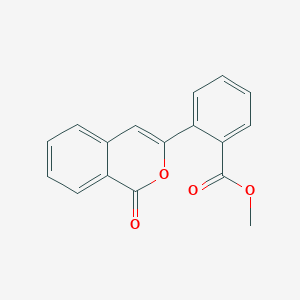![molecular formula C19H17NO B11844647 Benzenamine, N-[(2-methoxy-1-naphthalenyl)methylene]-4-methyl- CAS No. 62595-38-4](/img/structure/B11844647.png)
Benzenamine, N-[(2-methoxy-1-naphthalenyl)methylene]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-Methoxynaphthalen-1-yl)methylene)-4-methylaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Methoxynaphthalen-1-yl)methylene)-4-methylaniline typically involves the condensation reaction between 2-methoxynaphthaldehyde and 4-methylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-((2-Methoxynaphthalen-1-yl)methylene)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, substituted naphthalenes, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-((2-Methoxynaphthalen-1-yl)methylene)-4-methylaniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and antifungal activities.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of N-((2-Methoxynaphthalen-1-yl)methylene)-4-methylaniline involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The Schiff base moiety allows it to form stable complexes with metal ions, which can enhance its biological activity. The compound’s ability to undergo redox reactions also contributes to its mechanism of action, particularly in its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
N-((2-Methoxynaphthalen-1-yl)methylene)-4-methylaniline: can be compared with other Schiff bases such as:
Uniqueness
The uniqueness of N-((2-Methoxynaphthalen-1-yl)methylene)-4-methylaniline lies in its specific structural features, such as the methoxy group on the naphthalene ring and the methyl group on the aniline ring. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other Schiff bases .
Propiedades
Número CAS |
62595-38-4 |
|---|---|
Fórmula molecular |
C19H17NO |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
1-(2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C19H17NO/c1-14-7-10-16(11-8-14)20-13-18-17-6-4-3-5-15(17)9-12-19(18)21-2/h3-13H,1-2H3 |
Clave InChI |
DZHMABUMDXCDJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11844565.png)
![4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione](/img/structure/B11844566.png)
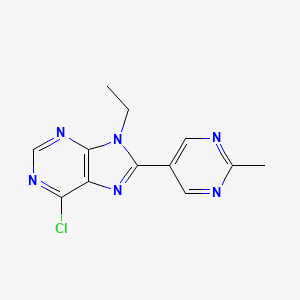
![4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B11844578.png)

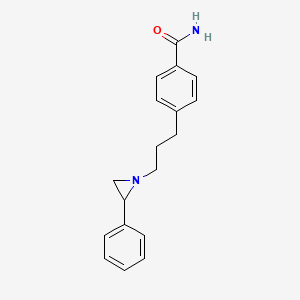
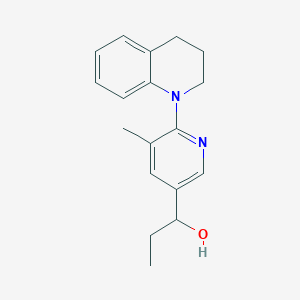
![6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11844618.png)

![3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid](/img/structure/B11844628.png)
